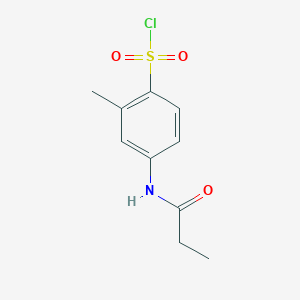

2-Methyl-4-propanamidobenzene-1-sulfonyl chloride

Description

Historical Context and Evolution of Sulfonyl Chloride Chemistry

The journey of sulfonyl chlorides is deeply intertwined with the development of sulfonamides, the first class of synthetic antibacterial drugs. The story began in the early 20th century when Gerhard Domagk discovered the antibacterial properties of Prontosil, a sulfonamide dye. researchgate.netsciencehistory.org This breakthrough, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, unveiled that the active antibacterial agent was a metabolite, sulfanilamide (B372717). sciencehistory.orgopenaccesspub.org This discovery catalyzed extensive research into sulfonyl chloride chemistry, as these compounds are the direct precursors to sulfonamides. researchgate.netebsco.com

Initially, the synthesis of aryl sulfonyl chlorides was primarily achieved through the chlorosulfonation of aromatic compounds. Over the decades, synthetic methodologies have evolved to offer greater efficiency, substrate scope, and functional group tolerance. organic-chemistry.orgorganic-chemistry.org This evolution has enabled the creation of a vast array of substituted benzenesulfonyl chlorides, each with unique properties and potential applications.

Significance of Aryl Sulfonyl Chlorides as Synthetic Building Blocks and Reagents

Aryl sulfonyl chlorides are highly valued in organic synthesis due to the reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. magtech.com.cnyoutube.com

The resulting sulfonamide linkage is a key structural motif in a multitude of pharmaceuticals, owing to its chemical stability and its ability to participate in hydrogen bonding, which is crucial for binding to biological targets. cbijournal.com Beyond their role as precursors to bioactive molecules, aryl sulfonyl chlorides are also employed as versatile reagents in various organic transformations, including acting as sources for sulfonyl radicals and participating in coupling reactions. magtech.com.cnnbinno.com

Scope and Research Landscape of Substituted Benzenesulfonyl Chlorides

The research landscape of substituted benzenesulfonyl chlorides is vast and continually expanding. The nature and position of substituents on the benzene (B151609) ring profoundly influence the reactivity of the sulfonyl chloride and the properties of its derivatives. cdnsciencepub.comresearchgate.net For instance, electron-withdrawing groups can enhance the electrophilicity of the sulfonyl chloride, while bulky ortho-substituents can introduce steric hindrance that influences reaction rates and selectivity. mdpi.com

Current research often focuses on the design and synthesis of novel substituted benzenesulfonyl chlorides to explore new chemical space in drug discovery. csmres.co.uk The strategic placement of various functional groups allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability of the final compounds, which are critical parameters for the development of new therapeutic agents. nih.gov

Overview of Research Approaches for Novel Chemical Entities

The quest for novel chemical entities (NCEs) is a driving force in medicinal chemistry and drug discovery. Modern approaches are increasingly reliant on a combination of rational design, high-throughput screening, and computational methods. oreilly.commdpi.com Computational tools, in particular, have revolutionized the process by enabling the virtual screening of vast compound libraries, predicting molecular properties, and guiding the design of molecules with desired activities. researchgate.netresearchgate.netacs.org

The synthesis of focused libraries of compounds based on privileged scaffolds, such as the benzenesulfonyl chloride framework, is a common strategy. By systematically varying the substituents on the aromatic ring, chemists can generate a diverse set of molecules for biological evaluation, thereby increasing the probability of identifying promising lead compounds. nih.gov

While specific research on 2-Methyl-4-propanamidobenzene-1-sulfonyl chloride is not extensively documented in publicly available literature, its structure suggests its role as a valuable intermediate in the synthesis of more complex molecules, likely within the pharmaceutical and agrochemical industries. The presence of the methyl and propanamido groups allows for specific interactions and metabolic profiles in potential drug candidates.

A plausible synthetic route to this compound would involve the chlorosulfonation of N-(3-methylphenyl)propanamide or a multi-step process starting from a substituted aniline, highlighting the versatility of synthetic strategies available for this class of compounds. nih.govacs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H12ClNO3S |

| Molecular Weight | 261.73 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

The continued exploration of substituted benzenesulfonyl chlorides, including niche compounds like this compound, is essential for the advancement of organic synthesis and the discovery of new medicines.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(propanoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-3-10(13)12-8-4-5-9(7(2)6-8)16(11,14)15/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTWNEMIFOJMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Pathways of 2 Methyl 4 Propanamidobenzene 1 Sulfonyl Chloride

Precursor Synthesis and Functional Group Introduction

The journey towards 2-Methyl-4-propanamidobenzene-1-sulfonyl chloride begins with the synthesis of its key precursor, N-(4-methylphenyl)propanamide. This stage is crucial as it establishes the foundational structure upon which the sulfonyl chloride group will be later introduced.

The synthesis of the precursor, N-(4-methylphenyl)propanamide, is typically achieved through the acylation of p-toluidine (B81030) with propanoyl chloride or propanoic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the equilibrium towards the product. The choice of solvent can vary, with inert solvents like dichloromethane (B109758) or diethyl ether being commonly employed.

Table 1: Reaction Parameters for the Synthesis of N-(4-methylphenyl)propanamide

| Parameter | Details |

| Starting Material | p-Toluidine |

| Acylating Agent | Propanoyl chloride or Propanoic anhydride |

| Catalyst/Base | Pyridine or Triethylamine |

| Solvent | Dichloromethane, Diethyl ether |

| Reaction Type | Nucleophilic Acyl Substitution |

The regiochemistry of the precursor is predetermined by the starting material, p-toluidine, which already possesses the desired 1,4-disubstitution pattern of the methyl and amino groups on the benzene (B151609) ring. The subsequent acylation of the amino group to form the propanamide does not alter the substitution pattern on the aromatic ring. This ensures that the intermediate, N-(4-methylphenyl)propanamide, has the correct orientation of substituents for the subsequent chlorosulfonation step. The propanamido group (-NHCO(CH₂)₂CH₃) and the methyl group (-CH₃) are now positioned para to each other on the benzene ring.

Chlorosulfonation Methodologies for this compound

The final and most critical step in the synthesis is the introduction of the sulfonyl chloride group onto the benzene ring of the N-(4-methylphenyl)propanamide precursor. This is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation.

The most common and conventional reagent used for chlorosulfonation is chlorosulfonic acid (ClSO₃H). orgsyn.org This is a highly reactive reagent that serves as both the source of the electrophile and the reaction medium. The reaction mechanism involves the in-situ formation of the highly electrophilic species, the chlorosulfonium ion (SO₂Cl⁺), which then attacks the electron-rich benzene ring. nih.gov

The reaction is typically carried out by adding the precursor, N-(4-methylphenyl)propanamide, portion-wise to an excess of cold chlorosulfonic acid. orgsyn.org The temperature is carefully controlled, often kept between 0 and 10 °C, to prevent side reactions and decomposition of the starting material. After the addition is complete, the reaction mixture is allowed to stir at a slightly elevated temperature, for instance, room temperature or slightly above, to ensure the completion of the reaction. orgsyn.org

The regioselectivity of the chlorosulfonation is dictated by the directing effects of the substituents already present on the benzene ring: the methyl group and the propanamido group. Both the methyl group and the propanamido group are ortho-, para-directing activators. researchgate.netresearchgate.net Since the para position is already occupied by the methyl group, the incoming electrophile (SO₂Cl⁺) is directed to the positions ortho to the strongly activating propanamido group. Due to steric hindrance from the propanamido group, the sulfonyl chloride group is predominantly introduced at the position ortho to the propanamido group and meta to the methyl group, yielding this compound as the major product.

Table 2: Conventional Chlorosulfonation of N-(4-methylphenyl)propanamide

| Parameter | Details |

| Reagent | Chlorosulfonic acid (ClSO₃H) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Key Intermediate | Chlorosulfonium ion (SO₂Cl⁺) |

| Temperature Control | Initially 0-10 °C, then room temperature |

| Major Product | This compound |

While chlorosulfonic acid is effective, its corrosive and hazardous nature has prompted the exploration of alternative, milder reagents for the formation of sulfonyl chlorides. Modern approaches often focus on the use of reagents that are easier to handle and generate less hazardous byproducts.

One such approach involves the use of N-chlorosuccinimide (NCS) in the presence of a sulfur source, such as sodium sulfite, to generate the sulfonyl chloride in situ. This method often proceeds under milder conditions and can be more tolerant of sensitive functional groups. Another modern technique is the Sandmeyer-type reaction, where an aromatic amine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.

The synthesis of this compound can be optimized by incorporating principles of green chemistry to reduce its environmental impact. Key areas of focus include the use of less hazardous reagents, solvent-free reaction conditions, and the development of catalytic methods.

Instead of using stoichiometric amounts of corrosive reagents like chlorosulfonic acid, the development of solid acid catalysts or recyclable catalytic systems for sulfonation is an active area of research. ajgreenchem.com These catalysts can potentially reduce the amount of acidic waste generated.

Mechanistic Investigations of the Chlorosulfonation Process

The synthesis of this compound from N-(3-methylphenyl)propanamide via chlorosulfonation is a classic example of an electrophilic aromatic substitution (EAS) reaction. A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and maximizing the yield and purity of the desired product.

Electrophilic Aromatic Substitution Mechanisms

The chlorosulfonation of N-(3-methylphenyl)propanamide proceeds through a well-established electrophilic aromatic substitution mechanism. In this reaction, the electrophile, which is typically sulfur trioxide (SO₃) or a related species generated from chlorosulfonic acid (ClSO₃H), attacks the electron-rich benzene ring of the substrate.

The substituents on the benzene ring, the methyl (-CH₃) group and the propanamido (-NHCOCH₂CH₃) group, play a crucial role in directing the position of the incoming sulfonyl chloride group. The methyl group is an activating group and is ortho, para-directing. The propanamido group is also an activating group and a stronger ortho, para-director than the methyl group. The directing effects of these two groups are synergistic, both favoring substitution at the positions ortho and para to the propanamido group.

Given the positions of the existing substituents (methyl at C3 and propanamido at C1), the incoming electrophile will preferentially substitute at the C4 position, which is para to the powerful propanamido directing group and ortho to the methyl group. This regioselectivity leads to the formation of the desired product, this compound. The formation of other isomers is generally minimal due to the strong directing influence of the propanamido group.

The mechanism can be summarized in the following steps:

Generation of the electrophile: Chlorosulfonic acid acts as the source of the electrophile.

Electrophilic attack: The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base, typically the chloride ion (Cl⁻) or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the final product.

Role of Catalysis and Solvent Effects

The chlorosulfonation of N-acylated anilines is often carried out without a traditional catalyst, as chlorosulfonic acid itself is a highly reactive reagent. However, the reaction conditions, particularly the choice of solvent, can significantly influence the outcome.

Often, an excess of chlorosulfonic acid is used, serving as both the reagent and the solvent. This approach drives the reaction to completion. When a co-solvent is employed, it is typically an inert solvent that is resistant to sulfonation, such as dichloromethane or chloroform. The choice of solvent can affect the solubility of the starting material and the stability of the intermediates, thereby influencing the reaction rate and yield.

Studies on the solvolysis of sulfonyl chlorides have provided insights into the role of the solvent in the reaction mechanism. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the ionizing power and nucleophilicity of the solvent. For arenesulfonyl chlorides, a bimolecular nucleophilic substitution mechanism is often proposed for their solvolysis, highlighting the solvent's role in the reaction kinetics. nih.govresearchgate.net While this applies to the subsequent reactions of the sulfonyl chloride, it underscores the importance of the solvent environment throughout the process.

In some cases, particularly in industrial settings, the use of a catalyst might be explored to improve reaction efficiency or selectivity, although for chlorosulfonation with chlorosulfonic acid, this is less common.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Optimizing the synthesis of this compound involves careful control of several reaction parameters to maximize yield and purity while ensuring safety and cost-effectiveness.

Key Optimization Parameters:

| Parameter | Effect on the Reaction | Optimized Conditions |

| Temperature | Higher temperatures can lead to side reactions and decomposition of the product. Lower temperatures slow down the reaction rate. | The reaction is typically carried out at low temperatures, often between 0 and 10 °C, to control the exothermic nature of the reaction and minimize side product formation. |

| Reactant Stoichiometry | An excess of chlorosulfonic acid is generally used to ensure complete conversion of the starting material. | A molar ratio of chlorosulfonic acid to N-(3-methylphenyl)propanamide of 3:1 to 5:1 is commonly employed. |

| Reaction Time | Sufficient time is required for the reaction to go to completion. Prolonged reaction times can lead to product degradation. | The reaction time is typically monitored by techniques such as TLC or HPLC and is usually in the range of 1 to 4 hours. |

| Work-up Procedure | The reaction is quenched by carefully pouring the reaction mixture onto crushed ice to precipitate the sulfonyl chloride product and to decompose the excess chlorosulfonic acid. | The precipitated product is then filtered, washed with cold water to remove any remaining acid, and dried. |

Scale-Up Considerations:

Transitioning the synthesis from a laboratory scale to an industrial scale presents several challenges:

Heat Management: The chlorosulfonation reaction is highly exothermic. Effective heat dissipation is critical on a large scale to prevent runaway reactions and ensure product quality. This often requires specialized reactors with efficient cooling systems.

Material Handling: Chlorosulfonic acid is a corrosive and hazardous substance. Safe handling and transfer protocols are essential. The addition of the solid N-(3-methylphenyl)propanamide to the liquid chlorosulfonic acid must be carefully controlled to avoid splashing and to maintain a consistent reaction rate.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent heat transfer throughout the reaction mass, especially in large-volume reactors.

Product Isolation and Purification: On a large scale, filtration and drying of the product need to be efficient and safe. The choice of equipment for these operations is critical.

Waste Disposal: The process generates acidic waste that must be neutralized and disposed of in an environmentally responsible manner.

Recent advancements have explored the use of continuous flow reactors for the synthesis of aryl sulfonyl chlorides. mdpi.com This technology offers several advantages for scale-up, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control, leading to higher consistency and yield. mdpi.com

Reactivity Profiles and Transformational Chemistry of 2 Methyl 4 Propanamidobenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The chemistry of 2-Methyl-4-propanamidobenzene-1-sulfonyl chloride is dominated by nucleophilic substitution reactions at the electrophilic sulfur atom of the sulfonyl chloride group. This functional group is highly reactive towards a wide array of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. These transformations are fundamental in synthetic organic chemistry for the construction of sulfonamides and sulfonate esters.

The mechanism for these reactions is generally considered to be a concerted, bimolecular nucleophilic substitution (SN2-type) process. researchgate.netnih.gov The nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, which then collapses to form the product and release the chloride ion. researchgate.net The reactivity of the sulfonyl chloride can be influenced by the electronic nature of the aromatic ring, though the primary pathway for functionalization remains the substitution at the sulfonyl center.

The reaction of this compound with amines is a robust and widely utilized method for the synthesis of sulfonamides. rsc.org This reaction, often referred to as sulfonylation, involves the formation of a stable sulfur-nitrogen (S-N) bond. organic-chemistry.org The process is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. rsc.org

Both primary and secondary amines readily react with this compound to yield the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. cbijournal.com Primary amines are generally more reactive than secondary amines due to lower steric hindrance and higher nucleophilicity. rsc.orgcbijournal.com The reaction is versatile and accommodates a wide range of aliphatic and aromatic amines. Common bases used include pyridine (B92270), triethylamine, or aqueous sodium hydroxide. cbijournal.comresearchgate.net The choice of solvent and base depends on the specific substrates' solubility and reactivity. For instance, pyridine can act as both a base and a solvent. In aqueous media with a base like sodium hydroxide, the reaction can proceed efficiently, particularly for water-soluble amines. researchgate.net

Table 1: Representative Reactions with Primary and Secondary Amines

| Amine Substrate | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Benzylamine (Primary) | N-Benzyl-2-methyl-4-propanamidobenzenesulfonamide | Pyridine, 0°C to rt | High |

| Diethylamine (Secondary) | N,N-Diethyl-2-methyl-4-propanamidobenzenesulfonamide | Triethylamine, CH₂Cl₂, rt | Excellent |

| Aniline (Primary, Aromatic) | 2-Methyl-N-phenyl-4-propanamidobenzenesulfonamide | Aq. NaOH, rt | Good to Excellent |

| Piperidine (Secondary, Cyclic) | 1-[(2-Methyl-4-propanamidophenyl)sulfonyl]piperidine | K₂CO₃, Acetonitrile, rt | High |

The coupling of this compound with heterocyclic amines is of significant interest, particularly in medicinal chemistry, as the resulting sulfonamides are common structural motifs in pharmacologically active compounds. cbijournal.comsigmaaldrich.cn Sulfonyl chlorides are frequently chosen as building blocks for their ability to react readily with complex heterocyclic amines. sigmaaldrich.cn The reaction proceeds under similar conditions to those used for other primary and secondary amines. A variety of nitrogen-containing heterocycles, such as piperazine, morpholine, and thiazole (B1198619) derivatives, can be effectively sulfonylated. researchgate.net

Table 2: Representative Coupling Reactions with Heterocyclic Amines

| Heterocyclic Amine | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Morpholine | 4-[(2-Methyl-4-propanamidophenyl)sulfonyl]morpholine | Triethylamine, THF, rt | Excellent |

| Piperazine | 1-[(2-Methyl-4-propanamidophenyl)sulfonyl]piperazine | Aq. Na₂CO₃, rt | High |

| 2-Aminothiazole | N-(1,3-Thiazol-2-yl)-2-methyl-4-propanamidobenzenesulfonamide | Pyridine, Heat | Good |

| Indoline | 1-[(2-Methyl-4-propanamidophenyl)sulfonyl]indoline | NaH, DMF, 0°C to rt | Good |

The formation of sulfonamides from this compound is a reaction that occurs at the sulfur center. Consequently, if the amine substrate possesses a chiral center, its stereochemical integrity is typically preserved in the final sulfonamide product. The nucleophilic attack by the amine's nitrogen atom on the sulfonyl group does not involve any bonds at the chiral carbon of the amine. Therefore, the reaction proceeds with retention of configuration at the stereocenter of the amine nucleophile. This characteristic is crucial in the synthesis of chiral drugs and ligands where maintaining stereochemical purity is essential.

In addition to amines, this compound reacts with oxygen-based nucleophiles like alcohols and phenols to form sulfonate esters. eurjchem.com These esters are valuable synthetic intermediates, serving as effective leaving groups in nucleophilic substitution reactions, analogous to alkyl halides. libretexts.org

The reaction of this compound with alcohols or phenols provides a direct route to the corresponding sulfonate esters. researchtrends.net This esterification is typically performed in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the HCl byproduct. libretexts.org The reaction is applicable to a broad range of primary, secondary, and tertiary alcohols, as well as various substituted phenols. eurjchem.comresearchtrends.net

A key stereochemical feature of this reaction is that the C-O bond of the alcohol is not broken during the formation of the sulfonate ester. libretexts.orglibretexts.org The reaction involves the breaking of the O-H bond of the alcohol as it attacks the sulfonyl chloride. This means that if the alcohol is chiral, the reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. libretexts.org

Table 3: Representative Synthesis of Sulfonate Esters

| Substrate | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Ethanol (Primary Alcohol) | Ethyl 2-methyl-4-propanamidobenzenesulfonate | Pyridine, CH₂Cl₂, 0°C | Excellent |

| (R)-2-Butanol (Secondary Alcohol) | (R)-sec-Butyl 2-methyl-4-propanamidobenzenesulfonate | Pyridine, 0°C to rt | High |

| Phenol (Aromatic) | Phenyl 2-methyl-4-propanamidobenzenesulfonate | Pyridine, CH₂Cl₂, rt | Excellent |

| 4-Nitrophenol (Substituted Phenol) | 4-Nitrophenyl 2-methyl-4-propanamidobenzenesulfonate | Triethylamine, CH₂Cl₂, rt | High |

Synthesis of Sulfonate Esters and Sulfonates

Derivatization for Analytical Applications

The sulfonyl chloride functional group is highly reactive toward nucleophiles, a characteristic that is frequently exploited for chemical derivatization in analytical chemistry. Derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). researchgate.netscienceopen.com For analytes with poor detection characteristics (e.g., lack of a chromophore for UV detection or low ionization efficiency for mass spectrometry), derivatization can significantly enhance sensitivity and selectivity. scienceopen.comnih.gov

This compound can serve as a derivatizing reagent for a wide range of nucleophilic compounds, particularly primary and secondary amines, phenols, and alcohols. The reaction involves the nucleophilic attack of the amine or hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester, respectively. scispace.com

The key advantages of using a reagent like this compound for such applications would be:

Introduction of a UV-Active Moiety: The aromatic ring within the reagent's structure acts as a chromophore, allowing for sensitive detection using UV-Vis detectors in HPLC.

Improved Ionization for Mass Spectrometry: The resulting sulfonamide derivative often exhibits improved ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry compared to the original analyte.

Enhanced Chromatographic Properties: Derivatization can increase the molecular weight and alter the polarity of the analyte, leading to better retention and separation on chromatographic columns. researchgate.net

The general scheme for the derivatization of a primary amine (R-NH₂) with this compound is shown below. The reaction is typically carried out under basic conditions to neutralize the HCl byproduct.

Figure 1: Derivatization of a Primary Amine

Reactions Involving the Aromatic Ring and Amide Functionality

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the three existing substituents: the methyl group (-CH₃), the propanamido group (-NHCOCH₂CH₃), and the sulfonyl chloride group (-SO₂Cl).

Propanamido Group (-NHCOCH₂CH₃): This is an activating, ortho-, para-directing group. The nitrogen lone pair can donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. Due to steric hindrance from the propanamido group itself, substitution at the para position is often favored. However, in this molecule, the para position is already occupied by the methyl group.

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group. It activates the ring through an inductive effect and hyperconjugation.

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly deactivating, meta-directing group. The highly electronegative oxygen atoms and the sulfur atom withdraw significant electron density from the ring, making it less susceptible to electrophilic attack.

The combined influence of these groups dictates the position of any incoming electrophile. The two activating groups (propanamido and methyl) direct incoming electrophiles to the positions ortho to them. The deactivating sulfonyl chloride group directs to its meta positions.

Analyzing the substitution pattern:

The position ortho to the propanamido group and meta to the sulfonyl chloride group (C5) is the most likely site for substitution. It is activated by the powerful propanamido director and not sterically hindered.

The position ortho to the methyl group and meta to the sulfonyl chloride group (C3) is another potential site, though activation by the methyl group is weaker than by the propanamido group.

Therefore, in reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃), the electrophile is expected to add predominantly at the C5 position of the benzene (B151609) ring.

The propanamido (-NHCOCH₂CH₃) functionality can undergo several key chemical transformations, primarily hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions upon heating. pressbooks.pubchemguide.co.uk

Acidic Hydrolysis: Refluxing with an aqueous acid (e.g., HCl or H₂SO₄) will break the amide bond to yield 4-amino-2-methylbenzene-1-sulfonyl chloride (or its ammonium (B1175870) salt) and propanoic acid. savemyexams.com

Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH) will also cleave the amide, producing the sodium salt of propanoic acid and 4-amino-2-methylbenzene-1-sulfonyl chloride. savemyexams.comresearchgate.net Under these conditions, the sulfonyl chloride group may also hydrolyze to a sodium sulfonate (-SO₃Na).

Reduction: The carbonyl group (C=O) of the amide can be reduced to a methylene (B1212753) group (-CH₂) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgorgoreview.com This reaction converts the propanamido group into a N-propylamino group, yielding N-propyl-4-amino-2-methylbenzene-1-sulfonyl chloride. This transformation is a valuable method for converting amides into secondary amines. echemi.comchemistrysteps.com

Table 1: Summary of Propanamido Group Modifications

| Reaction | Reagents | Product Functional Group |

| Acidic Hydrolysis | H₃O⁺, Heat | Amino (-NH₃⁺) |

| Basic Hydrolysis | NaOH, Heat | Amino (-NH₂) |

| Reduction | 1. LiAlH₄, Ether 2. H₂O | N-Propylamino (-NHCH₂CH₂CH₃) |

Radical and Transition Metal-Catalyzed Transformations

The sulfonyl chloride group can serve as an effective leaving group in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common for this purpose. wikipedia.orgyoutube.com In many cases, the reaction proceeds via a desulfonylative pathway, where the -SO₂Cl group is extruded as SO₂ gas, and the aryl group couples with a partner. nih.govacs.org

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-sulfur bond of the sulfonyl chloride to form a palladium(II) intermediate.

Transmetalation: A second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. youtube.com

This chemistry allows the aromatic core of this compound to be coupled with a diverse array of substrates.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base | Aryl-Aryl / Aryl-Vinyl |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-R |

| Negishi Coupling | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄ | Aryl-R |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkyne |

Insertion reactions involve the formal insertion of a reactive intermediate, such as a carbene or a nitrene, into an existing chemical bond.

Nitrene Insertion: Nitrenes are highly reactive nitrogen analogues of carbenes and can insert into C-H bonds to form new C-N bonds. wikipedia.orgwikipedia.org This transformation can be catalyzed by various transition metals, including rhodium, copper, and gold. acs.orgillinois.edu For this compound, a hypothetical intramolecular nitrene insertion could be envisioned if a nitrene were generated from a precursor on one of the substituents, leading to cyclization. More commonly, intermolecular C-H amination of the aromatic ring could be achieved using an external nitrene source (e.g., from a sulfonyl azide) and a suitable catalyst. This would provide a direct method for introducing an additional amino group onto the aromatic ring.

Carbene Insertion: Carbenes are neutral, divalent carbon species that can also undergo insertion reactions. While C-H insertion is common, insertion into other bonds is also known. The reaction of a carbene with the sulfonyl chloride group could potentially lead to insertion into the S-Cl bond. nih.gov This would form a sulfur ylide or proceed through a radical mechanism, resulting in a more complex molecular structure. Such reactions are less common than C-H insertions but represent a potential pathway for further functionalization of the sulfonyl chloride moiety itself. iastate.edu

Derivatization Strategies and Analog Design Based on 2 Methyl 4 Propanamidobenzene 1 Sulfonyl Chloride Scaffold

Design Principles for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 2-methyl-4-propanamidobenzene-1-sulfonyl chloride, a systematic approach to SAR would involve modifying three key regions of the molecule: the propanamido side chain, the methyl group on the benzene (B151609) ring, and the sulfonamide linkage that will be formed from the sulfonyl chloride. The primary goal is to identify which structural features are essential for a desired biological effect and to optimize potency, selectivity, and pharmacokinetic properties. pharmacy180.comnih.govacu.edu.in

Key SAR principles for sulfonamides include the necessity of the sulfanilamide (B372717) skeleton for certain activities, with the amino and sulfonyl groups typically in a 1,4-disposition on the benzene ring. pharmacy180.comyoutube.com While the core scaffold of this compound has a different substitution pattern, the principles of modifying substituents to probe electronic and steric effects remain the same. For instance, replacement of the benzene ring or addition of further substituents can drastically alter or eliminate biological activity. pharmacy180.com

A hypothetical SAR exploration for derivatives of this scaffold could involve the following modifications:

Variation of the Acyl Group: The propanamido group (-NHCO-CH₂CH₃) can be altered to investigate the impact of chain length, branching, and the introduction of cyclic or aromatic moieties. These changes can influence lipophilicity, hydrogen bonding capacity, and steric interactions with a biological target.

Modification of the Amide Linker: The amide bond itself can be a point of metabolic instability. nih.govacs.org Modifications here could include N-alkylation or replacement with bioisosteres.

Alteration of the Methyl Group: The methyl group at the 2-position of the benzene ring can be replaced with other alkyl groups of varying sizes, or with electron-donating or electron-withdrawing groups to probe the electronic and steric requirements at this position.

Derivatization at the Sulfonamide Nitrogen: The reactive sulfonyl chloride will typically be reacted with a primary or secondary amine to form a sulfonamide. The nature of the substituent introduced at this nitrogen (N1) is a critical determinant of activity for many sulfonamide-based drugs. pharmacy180.com Introducing a variety of aliphatic, aromatic, and heterocyclic amines would be a primary focus of SAR studies.

The following interactive data table outlines a hypothetical SAR study design for derivatives of this compound.

| Scaffold Position | Modification Strategy | Rationale | Example Substituents |

| Propanamido Side Chain | Varying Acyl Group | Explore impact of lipophilicity and steric bulk. | Acetyl, Isobutyryl, Cyclohexanoyl, Benzoyl |

| Benzene Ring | Altering the Methyl Group | Investigate electronic and steric effects at the 2-position. | Ethyl, Isopropyl, Methoxy, Chloro |

| Sulfonamide Linkage | N1-Substitution | Modulate polarity, hydrogen bonding, and target interactions. | Alkylamines, Anilines, Heterocyclic amines (e.g., morpholine, piperidine) |

| Amide Linker | N-Alkylation | Increase metabolic stability and alter conformation. | N-Methyl, N-Ethyl |

Combinatorial and Parallel Synthesis Approaches for Analog Libraries

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are invaluable. nih.govnih.gov These approaches allow for the rapid generation of a large and diverse library of related compounds from a common intermediate. nih.gov The core of this strategy would be the reaction of the sulfonyl chloride with a variety of amines.

A solid-phase synthesis approach could be employed, where an amine is attached to a solid support. nih.govmdpi.com The resin-bound amine would then be reacted with this compound. Subsequent cleavage from the resin would yield the desired sulfonamide derivatives. This method is particularly amenable to automation and high-throughput purification. nih.gov Alternatively, solution-phase parallel synthesis can be performed in multi-well plates, allowing for the simultaneous synthesis of numerous analogs. youtube.com

A representative synthetic scheme for generating a library of sulfonamides is as follows:

This compound is reacted with a diverse set of primary and secondary amines (R¹R²NH) in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile) to yield the corresponding sulfonamide library.

The following interactive data table illustrates a selection of building blocks that could be used in a parallel synthesis campaign to generate a diverse library of analogs.

| Building Block Type | Examples | Rationale for Inclusion |

| Primary Aliphatic Amines | n-Butylamine, Cyclohexylamine, Benzylamine | Introduce varying degrees of lipophilicity and steric bulk. |

| Secondary Aliphatic Amines | Diethylamine, Morpholine, Piperidine | Explore the impact of N-disubstitution and introduce cyclic constraints. |

| Aromatic Amines | Aniline, 4-Fluoroaniline, 3-Methoxyaniline | Introduce aromatic rings with different electronic properties. |

| Heterocyclic Amines | 2-Aminopyridine, 4-Aminopiperidine | Incorporate heterocycles for potential new interactions and improved physicochemical properties. |

Synthesis of Conformationally Restricted Analogues

To gain a deeper understanding of the bioactive conformation of derivatives and to potentially enhance potency and selectivity, the synthesis of conformationally restricted analogues is a valuable strategy. One common approach to achieve this is through macrocyclization. nih.govresearchgate.net By tethering two points of the molecule together, the number of accessible conformations is reduced, which can lock the molecule into a more favorable geometry for binding to its target.

For the this compound scaffold, a macrocyclic analogue could be synthesized by introducing a linker that connects the sulfonamide nitrogen to another part of the molecule, such as the propanamido side chain or the aromatic ring. For example, a bifunctional amine containing a terminal alkene or alkyne could be reacted with the sulfonyl chloride. The other end of this linker could then be cyclized back onto the molecule through reactions like ring-closing metathesis or click chemistry.

An alternative strategy involves on-resin macrocyclization of peptidosulfonamides. researchgate.netacs.orgacs.orgnih.gov In such a scenario, a peptide containing a reactive group (e.g., a thiol from a cysteine residue) could be acylated with the sulfonyl chloride, and an intramolecular reaction would lead to a cyclic peptidosulfonamide.

A general approach for synthesizing a conformationally restricted analogue via macrocyclization could be:

Modify the propanamido side chain to include a reactive handle (e.g., an amino or hydroxyl group).

React the 2-methyl-4-(modified propanamido)benzene-1-sulfonyl chloride with a bifunctional amine that also contains a reactive handle.

Perform an intramolecular cyclization reaction to form the macrocycle.

Computational and Theoretical Investigations of 2 Methyl 4 Propanamidobenzene 1 Sulfonyl Chloride and Its Derivatives

Development of Predictive Models for Chemical Reactivity

The development of predictive models for the chemical reactivity of 2-Methyl-4-propanamidobenzene-1-sulfonyl chloride and its derivatives is a crucial aspect of computational and theoretical chemistry. These models are instrumental in understanding reaction mechanisms, predicting reaction outcomes, and designing novel derivatives with tailored reactivity profiles. The predictive models are typically developed using a combination of quantum mechanics, statistical methods, and machine learning algorithms.

A key approach in this endeavor is the establishment of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to find a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity or biological activity. For sulfonyl chlorides, reactivity is often related to the electrophilicity of the sulfur atom in the sulfonyl chloride group and the stability of the transition states and intermediates in their reactions.

The development of such predictive models generally involves several key steps:

Data Set Selection: A diverse set of derivatives of this compound with known experimental reactivity data is selected.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and topological parameters, are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR), or machine learning algorithms, like random forest, are used to build a model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques.

Quantitative Structure-Reactivity Relationship (QSRR) Models

QSRR models are a cornerstone in the predictive modeling of chemical reactivity. For this compound and its derivatives, these models can predict reaction rates and equilibrium constants for various reactions, such as nucleophilic substitution at the sulfonyl group.

The reactivity of substituted benzenesulfonyl chlorides is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. For instance, electron-withdrawing groups are generally expected to increase the electrophilicity of the sulfonyl sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups may decrease the reactivity. The position of the substituents also plays a critical role in determining the reaction mechanism and rate. cdnsciencepub.comcdnsciencepub.comresearchgate.net

To build a QSRR model, a series of derivatives of this compound would be synthesized, and their reactivity in a specific reaction (e.g., hydrolysis or aminolysis) would be experimentally measured. Then, various molecular descriptors would be calculated for each derivative.

Table 1: Examples of Molecular Descriptors for QSRR Model Development

| Derivative of this compound | Hammett Constant (σ) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Parent Compound | 0.00 | -8.5 | -1.2 | 4.5 |

| 3-Nitro derivative | +0.71 | -9.2 | -2.0 | 6.8 |

| 3-Methoxy derivative | +0.12 | -8.2 | -1.0 | 4.2 |

| 3-Chloro derivative | +0.37 | -8.8 | -1.5 | 5.1 |

Using these descriptors, a regression equation can be developed. For example, a simplified QSRR model could take the form:

log(k) = c₀ + c₁σ + c₂LUMO + ...

where k is the reaction rate constant, and c values are the regression coefficients. The quality of the model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Machine Learning Approaches

In recent years, machine learning has emerged as a powerful tool for predicting chemical reactivity. Machine learning models can often capture complex, non-linear relationships between molecular structure and reactivity that are missed by traditional QSRR models.

For the prediction of reactivity of this compound derivatives, algorithms such as random forests, support vector machines (SVM), and neural networks could be employed. These models are trained on a large dataset of reactions with known outcomes (e.g., reaction yield or rate). tue.nl

The input for these models can be a variety of molecular representations, ranging from simple descriptors to more complex representations like molecular graphs or fingerprints. The model then learns a mapping from the input representation to the desired output (reactivity).

Table 2: Hypothetical Performance of a Machine Learning Model for Reactivity Prediction

| Model Type | Training Set R² | Test Set R² | Root Mean Square Error (RMSE) |

| Random Forest | 0.95 | 0.88 | 0.15 |

| Support Vector Machine | 0.92 | 0.85 | 0.18 |

| Multiple Linear Regression | 0.85 | 0.80 | 0.22 |

The successful application of machine learning in predicting reaction performance for sulfonamide synthesis suggests its potential value in predicting the reactivity of sulfonyl chlorides as well. tue.nl

Validation and Application of Predictive Models

The validation of any predictive model is a critical step to ensure its reliability. Common validation techniques include:

Internal Validation: Techniques like leave-one-out cross-validation are used to assess the model's robustness. nih.gov

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development.

Y-scrambling: The response variable is randomly shuffled to ensure that the model is not based on chance correlations.

Once validated, these predictive models can be applied in several ways:

Virtual Screening: To rapidly screen large libraries of virtual derivatives of this compound to identify candidates with desired reactivity profiles.

Reaction Optimization: To predict the optimal reaction conditions for a given transformation.

Mechanistic Insights: To gain a deeper understanding of the factors that govern the reactivity of this class of compounds.

The development of robust predictive models for the chemical reactivity of this compound and its derivatives is a challenging yet highly rewarding endeavor. By integrating computational chemistry, QSRR modeling, and machine learning, it is possible to create powerful tools that can accelerate the discovery and development of new chemical entities with tailored properties.

Analytical Methodologies for the Characterization and Quantification of 2 Methyl 4 Propanamidobenzene 1 Sulfonyl Chloride

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Methyl-4-propanamidobenzene-1-sulfonyl chloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed molecular map can be constructed. Due to the limited availability of direct experimental data for this compound, the expected spectral data are predicted based on the known spectra of analogous compounds such as 4-acetamidobenzenesulfonyl fluoride (B91410), N-substituted 4-methylbenzenesulfonamides, and N-phenylpropanamide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and propanamido groups. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene ring.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (on ring) | ~ 2.5 | ~ 20 |

| CH₃ (propanamido) | ~ 1.2 (triplet) | ~ 10 |

| CH₂ (propanamido) | ~ 2.4 (quartet) | ~ 30 |

| C=O (amide) | - | ~ 170 |

| Aromatic CH | 7.5 - 8.0 | 118 - 145 |

| Aromatic C-CH₃ | - | ~ 140 |

| Aromatic C-NH | - | ~ 142 |

| Aromatic C-SO₂Cl | - | ~ 138 |

Note: Predicted values are based on data from analogous compounds and may vary from experimental values.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. edinst.com The selection rules for these two techniques differ; a change in dipole moment is required for an IR-active vibration, while a change in polarizability is necessary for a Raman-active vibration. edinst.com

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the N-H, C=O, S=O, and C-S bonds, among others. Data from related N-acyl aromatic sulfonamides suggest the following vibrational frequencies. rsc.org

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretching | 3250 - 3350 | IR, Raman |

| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C=O (Amide I) | Stretching | 1660 - 1700 | IR, Raman |

| N-H (Amide II) | Bending | 1510 - 1550 | IR |

| C=C (aromatic) | Stretching | 1450 - 1600 | IR, Raman |

| S=O | Asymmetric Stretching | 1350 - 1380 | IR, Raman |

| S=O | Symmetric Stretching | 1160 - 1190 | IR, Raman |

| C-N | Stretching | 1200 - 1350 | IR, Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Aromatic compounds like this compound are expected to exhibit strong absorption in the UV region due to π → π* transitions within the benzene ring. Based on data for p-toluenesulfonyl chloride, the primary absorption maxima are anticipated in the 220-280 nm range. nist.gov

Predicted UV-Vis Absorption Data

| Transition | Predicted λmax (nm) |

|---|

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of a compound's elemental composition. For this compound (C₁₀H₁₂ClNO₃S), the theoretical exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Calculated Exact Masses for HRMS

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₃ClNO₃S⁺ | 262.0305 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of aromatic sulfonamides often involves the characteristic loss of sulfur dioxide (SO₂). nih.govresearchgate.net The propanamido side chain is also expected to undergo typical amide bond cleavages.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve initial loss of HCl, followed by loss of SO₂, and subsequent fragmentation of the propanamido group.

Plausible Fragmentation Pathway and Expected Product Ions

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment |

|---|---|---|---|

| 262.03 | HCl | 226.06 | [M+H-HCl]⁺ |

| 262.03 | SO₂ | 198.06 | [M+H-SO₂]⁺ |

| 262.03 | Cl | 227.07 | [M+H-Cl]⁺ |

| 226.06 | SO₂ | 162.09 | [M+H-HCl-SO₂]⁺ |

| 162.09 | C₂H₄ | 134.06 | [C₇H₈NO]⁺ |

Derivatization for Enhanced Mass Spectrometric Detection

The analysis of sulfonyl chlorides, such as this compound, by mass spectrometry (MS) can be challenging due to their reactivity and potential for fragmentation. Derivatization is a strategy employed to improve their ionization efficiency and structural elucidation. The reactive sulfonyl chloride moiety is an ideal target for derivatization, converting it into a more stable and readily ionizable functional group.

One common approach involves the conversion of the sulfonyl chloride to a sulfonamide. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine. For instance, reaction with N,N-diethylamine converts sulfonyl chlorides into N,N-diethylsulfonamides, which are thermally more stable and less prone to degradation, making them suitable for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) . Another amine, benzylamine, has been used to derivatize perfluorooctane sulfonyl fluoride (PFOSF), a related organosulfur compound, to produce a stable sulfonamide that can be readily ionized by electrospray ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis acs.org.

Another novel derivatization reagent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), has been shown to react with phenolic compounds to form dimethylimidazolesulfonyl (DMIS) derivatives nih.govresearchgate.net. While DMISC is itself a sulfonyl chloride, the strategy of adding a pre-charged or easily ionizable tag is a key principle in derivatization for MS. For this compound, a similar strategy could be envisioned where the sulfonyl chloride is reacted with a nucleophile that imparts a permanent positive charge or a group with high proton affinity, thereby enhancing detection in positive-ion ESI-MS. The resulting derivatives often produce intense [M+H]+ ions, significantly improving sensitivity nih.gov.

The selection of the derivatizing agent can be tailored to the specific analytical technique and the desired outcome. The ideal derivative should exhibit good chromatographic properties, be stable in aqueous solutions, and provide characteristic fragmentation patterns in tandem mass spectrometry (MS/MS) for confident identification nih.gov.

| Derivatization Strategy | Reagent Example | Resulting Derivative | Benefit for MS Detection |

| Sulfonamide formation | N,N-diethylamine | N,N-diethylsulfonamide | Increased thermal stability for GC-MS |

| Sulfonamide formation | Benzylamine | Benzyl sulfonamide | Enhanced ESI ionization for LC-MS acs.org |

| Tagging with ionizable group | Reagents with tertiary amines or imidazole groups | Tagged sulfonamide | Improved ionization efficiency and sensitivity in positive-ion mode nih.govresearchgate.net |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purity assessment of non-volatile and thermally labile compounds like this compound. The inherent reactivity of the sulfonyl chloride group necessitates careful method development to prevent on-column degradation.

Reversed-phase HPLC is the most common mode used for this class of compounds. A typical setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile, with gradient elution being employed to achieve optimal separation of the main compound from its impurities or reaction byproducts google.com. The addition of a small amount of an acid, like trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of any potential acidic functional groups google.com.

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound provides strong chromophores for UV absorbance google.com. For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the amount of the compound in a sample. A patent for detecting methylsulfonyl chloride in industrial waste liquid highlights the use of a Diode Array Detector (DAD) with a Waters XBridge C18 column and a water/acetonitrile gradient, demonstrating the applicability of this approach for sulfonyl chlorides google.com.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 (Octadecyl-silica) | Separation based on hydrophobicity |

| Mobile Phase | Water and Acetonitrile | Elution of the analyte |

| Elution Mode | Gradient | To separate compounds with a range of polarities |

| Detector | UV/DAD | Detection and quantification based on UV absorbance |

| Mobile Phase Modifier | Trifluoroacetic Acid (0.05%) | Improve peak shape google.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of sulfonyl chlorides by GC can be problematic due to their thermal instability. At the high temperatures required for GC analysis, sulfonyl chlorides can degrade, potentially leading to inaccurate quantification and the appearance of artifact peaks .

To overcome this limitation, derivatization is often employed to convert the sulfonyl chloride into a more thermally stable derivative prior to GC analysis. As mentioned previously, conversion to a sulfonamide, for example by reaction with N,N-diethylamine, is a common and effective strategy . This derivatization step yields a less reactive and more volatile compound that can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification rsc.org.

For the analysis of related aminobenzene sulfonic acids, a method involving derivatization with phosphorus pentachloride and phosphorus oxychloride has been reported to form volatile derivatives suitable for GC oup.com. While a different starting material, this illustrates the principle of converting polar, non-volatile compounds into species amenable to GC analysis. The choice of the GC column is also critical, with fused silica capillary columns with a non-polar or medium-polarity stationary phase, such as an RTX-5MS, being commonly used for this type of analysis rsc.org.

| Parameter | Typical Condition | Purpose |

| Derivatization | Conversion to sulfonamide | Enhance thermal stability |

| Stationary Phase | RTX-5MS (5% diphenyl / 95% dimethyl polysiloxane) | Separation of analytes |

| Injector Temperature | 280 °C | Volatilization of the sample rsc.org |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Elution and separation of compounds |

| Detector | FID or MS | Detection, identification, and quantification |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time libretexts.org. For reactions involving this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically silica gel, alongside spots of the starting materials for reference libretexts.orgrochester.edu. A "co-spot," where the reaction mixture is spotted on top of the starting material, is also highly recommended to aid in the identification of spots, especially when the retention factors (Rf) of the reactant and product are similar rochester.edu. The plate is then developed in a chamber containing an appropriate solvent system (eluent), which is chosen to achieve good separation between the starting material and the product, ideally with Rf values between 0.2 and 0.8.

After development, the plate is visualized. Since this compound contains an aromatic ring, it is expected to be UV active and can be visualized under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent background libretexts.org. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction libretexts.org. For compounds that are not UV active, or for additional confirmation, various chemical stains can be used. A specific stain for sulfonyl chlorides, reportedly containing potassium iodide, can be used, which is said to produce a brown spot chemicalforums.com.

| Step | Procedure | Purpose |

| Spotting | Apply spots of starting material, reaction mixture, and a co-spot to the TLC plate. | To compare the components of the reaction mixture with the starting material libretexts.orgrochester.edu. |

| Development | Place the plate in a sealed chamber with a suitable eluent. | To separate the components based on their polarity. |

| Visualization | View the developed plate under a UV lamp or apply a chemical stain. | To observe the positions of the separated components. |

| Interpretation | Observe the disappearance of the starting material spot and the appearance of the product spot. | To determine the extent of the reaction libretexts.org. |

Role and Applications in Advanced Organic Synthesis and Pre Clinical Medicinal Chemistry Research

As a Key Intermediate in the Synthesis of Complex Organic Molecules

Substituted benzenesulfonyl chlorides are fundamental reagents in organic synthesis, primarily for the construction of sulfonamides, a functional group prevalent in a vast array of biologically active compounds. 2-Methyl-4-propanamidobenzene-1-sulfonyl chloride, by virtue of its reactive sulfonyl chloride group, readily participates in reactions with primary and secondary amines to furnish the corresponding sulfonamides. This reactivity is the cornerstone of its utility as a key intermediate.

The synthesis of complex molecules often involves the sequential and controlled introduction of various functional groups. The 2-methyl and 4-propanamido substituents on the benzene (B151609) ring of this particular sulfonyl chloride offer steric and electronic properties that can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides. For instance, the methyl group can provide a degree of steric hindrance, potentially leading to selectivity in reactions with multifunctional amines.

The propanamido group is not merely a passive substituent. It can be hydrolyzed under acidic or basic conditions to reveal a primary amine, which can then be subjected to a wide range of further chemical transformations. This latent functionality significantly enhances the value of this compound as an intermediate, allowing for the late-stage diversification of molecular scaffolds. A general synthetic scheme illustrating its use is presented below:

This stepwise approach, where the sulfonamide linkage is formed first, followed by modification of the acylamino group, is a powerful strategy in the assembly of complex molecules.

Contribution to the Development of Novel Pharmaceutical Scaffolds

The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including antibacterial agents, diuretics, and anticancer drugs. scholarsresearchlibrary.com The ability of this compound to readily introduce this critical functional group makes it a significant contributor to the development of novel pharmaceutical scaffolds.

The core structure of 2-methyl-4-aminobenzenesulfonamide (after hydrolysis of the propanamido group) is a recurring motif in medicinal chemistry. By reacting this compound with a diverse library of amines, medicinal chemists can generate a multitude of candidate compounds for biological screening. These amines can be simple aliphatic or aromatic moieties, or they can be complex heterocyclic systems, which are themselves important components of many pharmaceutical agents. nih.gov

A notable area of application is in the synthesis of kinase inhibitors. acs.orged.ac.uk Many kinase inhibitors feature a substituted benzenesulfonamide (B165840) group that plays a crucial role in binding to the target protein. nih.gov The 2-methyl and 4-propanamido groups of the title compound can be strategically utilized to explore the structure-activity relationships (SAR) of new kinase inhibitors. The methyl group can probe hydrophobic pockets in the kinase active site, while the propanamido group, or the amino group after hydrolysis, can be used to attach solubilizing groups or vectors for targeted drug delivery.

| Pharmaceutical Scaffold Class | Role of the Sulfonamide Moiety | Potential Contribution of this compound |

| Kinase Inhibitors | Key binding interactions (hydrogen bonding, hydrophobic interactions) | Introduction of a substituted sulfonamide to explore SAR. The methyl and propanamido groups can be tailored to optimize potency and selectivity. nih.gov |

| Anticancer Agents | Inhibition of carbonic anhydrase; disruption of cell cycle | Serves as a building block for sulfonamide-based anticancer agents. The propanamido group allows for further chemical modification. researchgate.netrsc.orgnih.gov |

| Antibacterial Agents | Inhibition of dihydropteroate (B1496061) synthase | Synthesis of novel sulfa drug analogues with potentially improved efficacy or a broader spectrum of activity. scholarsresearchlibrary.com |

Applications in Target-Oriented Synthesis and Methodology Development

Target-oriented synthesis (TOS) is a strategy in which the synthesis of a complex molecule is designed to specifically interact with a biological target. This compound is a valuable tool in TOS due to its predictable reactivity and the opportunities it presents for molecular diversification. In the context of developing inhibitors for a specific enzyme, for example, the sulfonyl chloride can be reacted with a library of amines that are designed to interact with different regions of the enzyme's active site.

Furthermore, the development of new synthetic methodologies can be advanced using reagents like this compound. Its well-defined structure and reactivity make it a suitable substrate for testing new coupling reactions, functional group transformations, and purification techniques. For instance, new catalysts for sulfonamide synthesis could be evaluated using this compound as a benchmark reactant. researchgate.net

The field of diversity-oriented synthesis (DOS) also benefits from such intermediates. By combining this compound with a variety of building blocks in a combinatorial fashion, large and structurally diverse libraries of compounds can be generated. These libraries are invaluable for high-throughput screening campaigns aimed at discovering new drug leads.

Potential as a Synthetic Handle for Bioconjugation and Probe Development

The development of chemical probes is essential for studying biological processes and for the validation of new drug targets. These probes often consist of a reactive group (a "warhead") that can covalently bind to a target protein, a recognition element that directs the probe to the target, and a reporter tag (e.g., a fluorophore or an affinity tag).

Sulfonyl chlorides, and the corresponding sulfonyl fluorides which can be synthesized from them, are known to react with nucleophilic residues on proteins, such as lysine (B10760008), histidine, and tyrosine. nih.govrsc.org This reactivity can be harnessed to develop covalent inhibitors and activity-based probes. This compound can serve as a precursor to such probes.

The propanamido group provides a convenient attachment point for a reporter tag or a recognition element. For example, the propanamido group could be hydrolyzed to the amine, which could then be acylated with a linker attached to a biotin (B1667282) or a fluorescent dye. The resulting molecule could then be used to label and identify the protein targets of the sulfonamide scaffold.

| Application | Role of this compound | Example of a Potential Derivative |

| Covalent Inhibitors | Precursor to a reactive sulfonyl fluoride (B91410) or chloride warhead. | A sulfonamide derived from this compound that covalently modifies a key residue in an enzyme's active site. |

| Activity-Based Probes | Provides the reactive group and a site for linker attachment. | A derivative where the propanamido group is linked to a fluorophore, allowing for visualization of target engagement. |

| Affinity-Based Probes | Can be functionalized with an affinity tag for pull-down experiments. | A biotinylated derivative used to isolate and identify binding partners from cell lysates. |

Future Research Directions and Emerging Trends in Sulfonyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid or thionyl chloride, which present significant environmental and safety challenges. organic-chemistry.orgmdpi.com The future of sulfonyl chloride synthesis is geared towards greener, milder, and more efficient protocols.

A major trend is the move away from hazardous reagents towards more benign alternatives. Recent research has focused on the oxidative chlorination of thiols and their derivatives using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents such as water or ethanol. rsc.orgresearchgate.net Another eco-friendly approach utilizes N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available materials. organic-chemistry.org This method is not only operationally simple but also allows for the recycling of the succinimide (B58015) byproduct. organic-chemistry.org

Photocatalysis offers a promising, sustainable alternative to traditional methods like the Sandmeyer-type reaction, which historically used copper salts. nih.govacs.org Researchers are now employing heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), to mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light at room temperature. acs.org These light-driven methods minimize waste and avoid the use of heavy metal catalysts, aligning with the principles of green chemistry. nih.gov

| Synthetic Method | Key Reagents/Conditions | Advantages | Reference(s) |

| Oxidative Chlorination | Thiols, NaDCC·2H2O, Water/Ethanol | Environmentally friendly, mild conditions, simple workup | rsc.orgresearchgate.net |

| NCS Chlorosulfonation | S-Alkylisothiourea salts, N-Chlorosuccinimide (NCS) | Avoids harsh reagents, scalable, byproduct can be recycled | organic-chemistry.org |

| Heterogeneous Photocatalysis | Arenediazonium salts, Potassium poly(heptazine imide), Visible light | Metal-free, sustainable, mild conditions, high functional group tolerance | acs.org |

| Sandmeyer-type (Improved) | Anilines, DABSO (SO2 surrogate), Cu catalyst, HCl | Uses stable SO2 surrogate, avoids handling gaseous SO2 | organic-chemistry.orgresearchgate.net |

Exploration of Unprecedented Reactivity Modes

Beyond their classic role as precursors to sulfonamides, future research is focused on unlocking new reactivity patterns for sulfonyl chlorides. These compounds are being explored as versatile sources of sulfonyl, sulfenyl, aryl, and other radical groups for complex molecule synthesis. magtech.com.cn

One emerging area is the development of novel catalytic cycles where sulfonyl chlorides participate in radical reactions. magtech.com.cn For instance, they can be used in atom transfer radical polymerization (ATRP) as efficient initiators. quora.com The design of multisulfonyl chloride initiators is a key area of research, enabling the synthesis of complex polymer architectures like star polymers. cmu.edu

Furthermore, the conversion of the traditionally stable sulfonamide bond back into a reactive sulfonyl chloride is a significant breakthrough. nih.gov Recent methods using activating agents like Pyry-BF4 allow for the late-stage functionalization of complex molecules, including drugs and agrochemicals. This approach dramatically expands the possibilities for modifying existing molecular scaffolds, which was previously limited by the low chemoselectivity of older reagents. nih.gov This ability to reverse the sulfonamide formation opens up new avenues for drug discovery and molecular diversification.

Integration with Flow Chemistry and Automated Synthesis

The integration of sulfonyl chloride synthesis into continuous flow and automated systems represents a major leap forward in terms of safety, efficiency, and scalability. mdpi.comrsc.org Traditional batch production of sulfonyl chlorides can be hazardous due to highly exothermic reactions. rsc.org Flow chemistry mitigates these risks by using small reactor volumes, allowing for excellent temperature control and preventing thermal runaway. rsc.org

Automated continuous systems, employing components like continuous stirred-tank reactors (CSTRs) and real-time monitoring, have been developed for the multi-hundred-gram scale production of aryl sulfonyl chlorides. mdpi.com These systems lead to significant improvements in process consistency, reliability, and space-time yield compared to batch processes. mdpi.comresearchgate.net

Flow chemistry also enables the safe in-situ generation and immediate use of reactive intermediates. For example, multistep flow processes have been designed for the synthesis of sulfonamides, involving the generation of diazonium salts, their conversion to sulfonyl chlorides, and subsequent amination, all within a continuous, enclosed system. researchgate.netacs.org This approach not only enhances safety but also allows for the rapid generation of compound libraries for screening purposes. acs.org

Computational Design of Advanced Sulfonyl Chloride-Based Reagents

Computational chemistry is becoming an indispensable tool in designing the next generation of sulfonyl chloride reagents. By modeling reaction mechanisms and transition states, researchers can predict the reactivity of novel sulfonyl chlorides and optimize reaction conditions. cdnsciencepub.com